Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate

lipophilicity property-based design medicinal chemistry

Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate (CAS 1803605-26-6) is a synthetic heterocyclic compound with the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol. The compound contains a Boc-protected morpholine ring and a 1,3,4-oxadiazole moiety substituted at the 5-position with an isopropyl group.

Molecular Formula C14H23N3O4
Molecular Weight 297.35 g/mol
CAS No. 1803605-26-6
Cat. No. B1445837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate
CAS1803605-26-6
Molecular FormulaC14H23N3O4
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C(O1)C2COCCN2C(=O)OC(C)(C)C
InChIInChI=1S/C14H23N3O4/c1-9(2)11-15-16-12(20-11)10-8-19-7-6-17(10)13(18)21-14(3,4)5/h9-10H,6-8H2,1-5H3
InChIKeyOXQQWOOCSYBRNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate (CAS 1803605-26-6) – Basic Characteristics


Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate (CAS 1803605-26-6) is a synthetic heterocyclic compound with the molecular formula C14H23N3O4 and a molecular weight of 297.35 g/mol . The compound contains a Boc-protected morpholine ring and a 1,3,4-oxadiazole moiety substituted at the 5-position with an isopropyl group . It is commercially available at >95% purity . The substance has a TPSA of 77.69 Ų, a calculated LogP of approximately 2.5, no hydrogen bond donors, and 6 hydrogen bond acceptors . It serves as a structurally defined building block for medicinal chemistry and chemical biology applications .

Procurement Risk Analysis: Why In-Class 1,3,4-Oxadiazole Morpholine Building Blocks Cannot Be Interchanged with CAS 1803605-26-6


1,3,4-Oxadiazole morpholine building blocks cannot be generically substituted because small structural changes at the oxadiazole 5-position alter lipophilicity, hydrogen-bonding capacity, and predicted ADME profiles [1]. Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate carries an isopropyl substituent that increases LogP relative to unsubstituted or less lipophilic analogs, resulting in different calculated property spaces . The Boc-protected morpholine nitrogen and the oxadiazole 5-substituent jointly determine the scaffold's chemical reactivity, metabolic stability, and downstream derivatization strategy [2]. Consequently, procurement decisions must be based on the specific substitution pattern rather than on generic class membership.

Quantitative Differentiation Evidence: Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate versus Closest Analogs


Isopropyl-Driven LogP and PSA Differentiation Versus Unsubstituted 1,3,4-Oxadiazole Analog

The target compound (CAS 1803605-26-6) incorporates an isopropyl group at the oxadiazole 5-position, whereas CAS 1803585-27-4 carries a hydrogen at this position. The isopropyl substituent increases calculated LogP to approximately 2.5 versus an estimated 1.0–1.3 for the unsubstituted analog, while TPSA remains constant at 77.69 Ų . This LogP shift of approximately 1.2–1.5 log units without a change in polar surface area represents a meaningful differentiation that affects compound partitioning and predicted membrane permeability [1].

lipophilicity property-based design medicinal chemistry

Molecular Weight and Heavy Atom Count Differentiation Versus 1,2,4-Oxadiazole Regioisomer

The target compound (CAS 1803605-26-6), containing a 1,3,4-oxadiazole ring, has a molecular weight of 297.35 g/mol (14 heavy atoms) . The 1,2,4-oxadiazole regioisomer 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)morpholine (CAS 1461869-31-7) has a molecular weight of 197.23 g/mol (9 heavy atoms) and lacks the Boc protecting group . The molecular weight difference of 100.12 g/mol reflects the additional Boc group and dictates fundamentally different chemical reactivity: the target compound is a protected building block ready for selective deprotection, whereas the 1,2,4-oxadiazole analog is a free secondary amine [1].

regioisomer comparison molecular weight chemical biology

Hydrogen Bond Donor/Acceptor Profile Versus 1,3,4-Oxadiazole-2-thiol Morpholine Derivatives

CAS 1803605-26-6 exhibits 0 hydrogen bond donors and 6 hydrogen bond acceptors, with a TPSA of 77.69 Ų . In contrast, 1,3,4-oxadiazole-2-thiol derivatives containing a morpholine group (e.g., 5-[2-(morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol) possess a thiol group that contributes at least 1 hydrogen bond donor and an additional acceptor, yielding a higher TPSA (typically >90 Ų) . The absence of H-bond donors in the target compound results in a lower TPSA, which is associated with improved predicted passive membrane permeability compared to thiol-containing analogs [1].

hydrogen bonding drug-likeness medicinal chemistry

Orthogonal Boc Protection Enables Selective Derivatization Compared to Unprotected Morpholine Analogs

The Boc group on the morpholine nitrogen of CAS 1803605-26-6 provides orthogonal protection that permits selective deprotection under acidic conditions (e.g., TFA or HCl/dioxane) while leaving the oxadiazole ring intact [1]. In contrast, the unprotected analog 3-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine (as its TFA salt, CAS 1803582-51-5) cannot participate in reactions requiring a free amine at a different site without competing reactivity . This orthogonal protection strategy enables convergent synthetic routes that are inaccessible with the free amine analog [2].

orthogonal protection synthetic strategy building block

Recommended Application Scenarios for Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate Based on Quantitative Differentiation


Medicinal Chemistry Library Synthesis Requiring Lipophilic 1,3,4-Oxadiazole Scaffolds

The isopropyl-substituted 1,3,4-oxadiazole core provides a calculated LogP of approximately 2.5, which is 1.2–1.5 log units higher than the unsubstituted analog (CAS 1803585-27-4) . This lipophilicity range is suitable for CNS and intracellular target programs where moderate membrane permeability is desired. The compound is thus prioritized for hit-to-lead and lead optimization libraries aiming to explore oxadiazole-based pharmacophores with balanced lipophilicity.

Multi-Step Convergent Synthesis Utilizing Orthogonal Boc Protection

The Boc-protected morpholine nitrogen allows the compound to be carried through multiple synthetic transformations—alkylations, acylations, and palladium-catalyzed cross-couplings—before selective acidic deprotection to liberate the morpholine NH for final-step functionalization [1]. This orthogonal protection strategy is the primary procurement rationale for researchers designing convergent synthetic routes where the unprotected analog (CAS 1803582-51-5) would introduce chemoselectivity problems.

Property-Focused Fragment and Scaffold Libraries with Controlled H-Bond Profiles

With 0 hydrogen bond donors, 6 acceptors, and a TPSA of 77.69 Ų, CAS 1803605-26-6 occupies a favorable region of physicochemical space for fragment-based drug discovery, particularly for targets where minimizing H-bond donor count is critical for oral bioavailability or blood-brain barrier penetration [2]. The compound is recommended for inclusion in fragment and scaffold libraries designed to probe chemical space with controlled H-bond donor profiles.

Regioisomer-Specific 1,3,4-Oxadiazole SAR Studies

The 1,3,4-oxadiazole regioisomer is structurally and electronically distinct from the 1,2,4-oxadiazole series in terms of ring electronics, stability, and biological target engagement [2]. Researchers conducting systematic SAR studies across oxadiazole regioisomers require the specific 1,3,4-oxadiazole scaffold; the 1,2,4-oxadiazole regioisomer (CAS 1461869-31-7) is not a valid substitute for these investigations.

Quote Request

Request a Quote for Tert-butyl 3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.